molecular formula C13H24N2O2 B1602777 1-Boc-4-Allylaminopiperidine CAS No. 235420-68-5

1-Boc-4-Allylaminopiperidine

Cat. No.: B1602777
CAS No.: 235420-68-5
M. Wt: 240.34 g/mol
InChI Key: SVCWMJCGCXTVNK-UHFFFAOYSA-N
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Description

1-Boc-4-Allylaminopiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and an allylamino group at the 4-position. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-Allylaminopiperidine typically involves the protection of the amino group in piperidine followed by the introduction of the allylamino group. One common method involves the following steps:

    Protection of Piperidine: The amino group of piperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Introduction of Allylamino Group: The Boc-protected piperidine is then reacted with allylamine under basic conditions to introduce the allylamino group at the 4-position. This step may involve the use of a catalyst such as palladium or rhodium to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-Allylaminopiperidine undergoes various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.

Major Products:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of saturated amines.

    Substitution: Formation of deprotected or differently protected amines.

Scientific Research Applications

1-Boc-4-Allylaminopiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications, such as anticancer and antiviral agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-Allylaminopiperidine involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amino group, allowing selective reactions at other positions. The allylamino group can participate in various biochemical interactions, including binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

    1-Boc-4-Aminopiperidine: Similar structure but lacks the allylamino group.

    1-Boc-4-Phenylaminopiperidine: Contains a phenylamino group instead of an allylamino group.

    1-Boc-4-Methylaminopiperidine: Contains a methylamino group instead of an allylamino group.

Uniqueness: 1-Boc-4-Allylaminopiperidine is unique due to the presence of both the Boc protecting group and the allylamino group. This combination provides specific reactivity and stability, making it a valuable intermediate in organic synthesis. The allylamino group offers additional sites for chemical modification, enhancing its versatility in various applications.

Properties

IUPAC Name

tert-butyl 4-(prop-2-enylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-5-8-14-11-6-9-15(10-7-11)12(16)17-13(2,3)4/h5,11,14H,1,6-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCWMJCGCXTVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595532
Record name tert-Butyl 4-[(prop-2-en-1-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235420-68-5
Record name tert-Butyl 4-[(prop-2-en-1-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Allylamine (0.45 mL, 0.34 g, 6.0 mmol), acetic acid (0.300 mL, 315 mg, 5.24 mmol), and 3 A molecular sieves (2.00 g) were added to a solution of 1-(tert-butyoxycarbonyl)-4-piperidone (1.00 g, 5.01 mmol) in 14 mL of 1,2-dichloroethane. After stirring 0.5 h at RT, sodium triacetoxyborohydride (1.62 g, 7.6 mmol) was added in two portions 5 min apart. After an additional 3 h, the mixture was partitioned between 30 mL of ethyl acetate and 20 mL of saturated aqueous sodium bicarbonate. The aqueous layer was extracted with 30 mL of ethyl acetate and the organic layers were washed in succession with 20 mL of brine, combined, dried over sodium sulfate, and evaporated to give 1.20 g of crude 4-(allylamino)-1-(tert-butoxycarbonyl)piperidine as a yellow syrup.
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Allylamine (0.45 mL, 0.34 g, 6.0 mmol), acetic acid (0.300 mL, 315 mg, 5.24 mmol), and 3 Å molecular sieves (2.00 g) were added to a solution of 1-(t-butyoxycarbonyl)-4-piperidone (1.00 g, 5.01 mmol) in 1,2-dichloroethane (14 mL). The resulting mixture was stirred for 30 min at rt, then treated with sodium triacetoxyborohydride (1.62 g, 7.6 mmol). The reaction was stirred at rt for 3 h, then partitioned between EtOAc (30 mL) and sat'd NaHCO3 (20 mL). The aqueous layer was extracted with EtOAc (30 mL) and the organic layers were washed with 20 mL of sat'd NaCl, combined, dried over Na2SO4, and evaporated to give 1.20 g of crude 1-(t-butoxycarbonyl)-4-(N-prop-2-enyl)aminopiperidine.
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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